2H-1-Benzopyran-2-one, 4-(chloromethyl)-6,7-dimethoxy- 2H-1-Benzopyran-2-one, 4-(chloromethyl)-6,7-dimethoxy-
Brand Name: Vulcanchem
CAS No.: 197591-05-2
VCID: VC7956133
InChI: InChI=1S/C12H11ClO4/c1-15-10-4-8-7(6-13)3-12(14)17-9(8)5-11(10)16-2/h3-5H,6H2,1-2H3
SMILES: COC1=C(C=C2C(=C1)C(=CC(=O)O2)CCl)OC
Molecular Formula: C12H11ClO4
Molecular Weight: 254.66 g/mol

2H-1-Benzopyran-2-one, 4-(chloromethyl)-6,7-dimethoxy-

CAS No.: 197591-05-2

Cat. No.: VC7956133

Molecular Formula: C12H11ClO4

Molecular Weight: 254.66 g/mol

* For research use only. Not for human or veterinary use.

2H-1-Benzopyran-2-one, 4-(chloromethyl)-6,7-dimethoxy- - 197591-05-2

Specification

CAS No. 197591-05-2
Molecular Formula C12H11ClO4
Molecular Weight 254.66 g/mol
IUPAC Name 4-(chloromethyl)-6,7-dimethoxychromen-2-one
Standard InChI InChI=1S/C12H11ClO4/c1-15-10-4-8-7(6-13)3-12(14)17-9(8)5-11(10)16-2/h3-5H,6H2,1-2H3
Standard InChI Key JUINCLWPPKPHNW-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=CC(=O)O2)CCl)OC
Canonical SMILES COC1=C(C=C2C(=C1)C(=CC(=O)O2)CCl)OC

Introduction

Chemical Identification and Structural Properties

Molecular and Structural Characteristics

The compound’s molecular formula is C₁₂H₁₁ClO₄, with a molecular weight of 254.666 g/mol . Its IUPAC name, 4-(chloromethyl)-6,7-dimethoxy-2H-chromen-2-one, reflects the substitution pattern on the coumarin scaffold. The chloromethyl group at position 4 introduces a reactive site for further functionalization, while the methoxy groups at positions 6 and 7 enhance lipophilicity and electronic stability .

Key Structural Features:

  • Benzopyrone core: A fused benzene and pyrone ring system.

  • Chloromethyl group (-CH₂Cl): A versatile electrophilic site for nucleophilic substitution or cross-coupling reactions.

  • Methoxy groups (-OCH₃): Electron-donating substituents that influence electronic distribution and intermolecular interactions .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 4-(chloromethyl)-6,7-dimethoxycoumarin typically involves halogenation of a precursor with a hydroxymethyl or bromomethyl group. A representative method, adapted from analogous coumarin syntheses, includes:

  • Precursor Preparation:

    • 6,7-Dimethoxy-4-methylcoumarin (CAS 4281-40-7) is brominated or chlorinated at the methyl group. For example, bromination using N-bromosuccinimide (NBS) yields 4-(bromomethyl)-6,7-dimethoxycoumarin .

    • Chlorination may employ thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions .

  • Halogen Exchange:

    • Substitution of bromine with chlorine via nucleophilic displacement using hydrochloric acid or chloride salts .

Example Protocol (adapted from ):

A solution of 4-(bromomethyl)-6,7-dimethoxycoumarin (10 mmol) in dry dichloromethane is treated with excess thionyl chloride (5 eq) and catalytic dimethylformamide (DMF). The mixture is refluxed for 6 hours, cooled, and concentrated under vacuum. The residue is purified via silica gel chromatography to yield the chloromethyl derivative (98% purity) .

Reaction Chemistry

The chloromethyl group undergoes diverse transformations:

  • Nucleophilic substitution: Reaction with amines, thiols, or alkoxides to form secondary derivatives.

  • Cross-coupling: Suzuki-Miyaura or Buchwald-Hartwig reactions for aryl functionalization .

  • Hydrolysis: Conversion to hydroxymethyl or aldehyde groups under acidic/basic conditions .

Physicochemical Properties

Spectral Data

While experimental spectral data for the compound is limited in public databases, analogous coumarins provide insights:

  • ¹H NMR (predicted):

    • Chloromethyl (-CH₂Cl): δ 4.5–4.7 (s, 2H).

    • Methoxy (-OCH₃): δ 3.8–3.9 (s, 6H).

    • Aromatic protons: δ 6.8–7.4 (m, 3H) .

  • MS (ESI): m/z 255 [M+H]⁺ .

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂, CHCl₃).

  • Stability: Sensitive to light and moisture; storage under inert atmosphere recommended .

Applications in Medicinal Chemistry

Antiangiogenic Activity

Structural analogs, such as 4-senecioyloxymethyl-6,7-dimethoxycoumarin, exhibit potent antiangiogenic effects by inhibiting endothelial cell proliferation and tube formation. The chloromethyl derivative serves as a precursor for synthesizing ester or amide conjugates with enhanced bioactivity .

Key Findings:

  • Replacement of the lactone group in coumarins with amides reduces activity, underscoring the importance of the benzopyrone core .

  • Conjugation with cinnamoyl groups (e.g., 4-methoxycinnamoyl) improves inhibitory potency by 10-fold in HUVEC assays .

Antiallergic and Anti-inflammatory Effects

In mast cell-mediated allergic models, 4-(chloromethyl)-6,7-dimethoxycoumarin derivatives inhibit β-hexosaminidase release (IC₅₀ = 5.98–9.62 μM) and suppress IgE-induced anaphylaxis in mice .

Mechanism:

  • Downregulation of FcεRI signaling pathways.

  • Suppression of pro-inflammatory cytokines (TNF-α, IL-6) .

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